![molecular formula C17H10ClNO4 B5107549 (3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-phenylfuran-2-one](/img/structure/B5107549.png)
(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-phenylfuran-2-one
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Overview
Description
(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-phenylfuran-2-one is an organic compound with a complex structure that includes a furan ring, a phenyl group, and a chloronitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-phenylfuran-2-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-phenylfuran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace chlorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can yield various substituted phenyl derivatives.
Scientific Research Applications
(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-phenylfuran-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-phenylfuran-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-phenylfuran-2-one is unique due to its specific structural features, such as the combination of a furan ring with a chloronitrophenyl group
Properties
IUPAC Name |
(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-phenylfuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-14-7-6-11(9-15(14)19(21)22)8-13-10-16(23-17(13)20)12-4-2-1-3-5-12/h1-10H/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMBMTDVSFODBK-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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